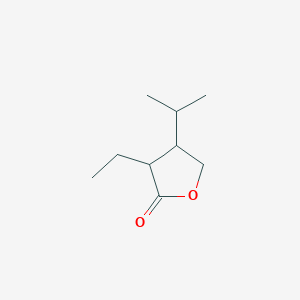
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
描述
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound with the chemical formula C18H22ClO2P. It is commonly used in organic synthesis as a reagent and catalyst. The compound is known for its role in various coupling reactions, making it a valuable tool in the field of synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine can be synthesized through a multi-step process:
Dissolution: 3,5-dimethyl-4-methoxyphenol is dissolved in anhydrous steel chloride.
Reaction with Sulfuric Acid: The solution reacts with sulfuric acid to generate sulfuric acid ester.
Reaction with Phosphorus Trichloride: The resulting sulfuric acid ester is then reacted with anhydrous phosphorus trichloride to produce this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The process is carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:
Substitution Reactions: Commonly used in substitution reactions where the chlorine atom is replaced by other functional groups.
Coupling Reactions: Participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.
Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-150°C).
Major Products
The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including asymmetric organocatalytic electrophilic phosphination and hydroformylation
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials
作用机制
The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and catalytic system used .
相似化合物的比较
Similar Compounds
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Chlorodi(o-tolyl)phosphine
- Chlorodicyclohexylphosphine
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- Di(1-adamantyl)chlorophosphine
Uniqueness
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes, distinguishing it from other similar compounds.
属性
IUPAC Name |
chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCZKGYRAINWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402474 | |
| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136802-85-2 | |
| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















